molecular formula C13H16N2O B13864968 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole

2-(Piperidin-3-ylmethyl)-1,3-benzoxazole

Cat. No.: B13864968
M. Wt: 216.28 g/mol
InChI Key: IKMVUGKZFVBMMG-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethyl)-1,3-benzoxazole is a chemical compound of interest in medicinal chemistry and neuroscience research. It belongs to the class of 2-substituted benzoxazoles, which are recognized as valuable scaffolds in drug discovery due to their diverse pharmacological profiles . The integration of the benzoxazole heterocycle with a piperidinylmethyl side chain is a structural feature seen in compounds investigated as potential antagonists for the adenosine A2A receptor . Antagonism of this receptor represents a promising therapeutic strategy for neurodegenerative diseases such as Parkinson's and Alzheimer's . This compound can serve as a key intermediate for the synthesis of more complex molecules or as a pharmacophore for exploring novel biological pathways. The synthetic approach for such compounds often involves the cyclization of suitably functionalized precursors . Modern methods may leverage advanced catalytic systems or the electrophilic activation of amides to construct the benzoxazole core efficiently . Researchers can utilize this compound to study its mechanism of action, binding affinity, and selectivity against various biological targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(piperidin-3-ylmethyl)-1,3-benzoxazole

InChI

InChI=1S/C13H16N2O/c1-2-6-12-11(5-1)15-13(16-12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2

InChI Key

IKMVUGKZFVBMMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=NC3=CC=CC=C3O2

Origin of Product

United States

Synthetic Methodologies for 2 Piperidin 3 Ylmethyl 1,3 Benzoxazole and Its Derivatives

Conventional Synthetic Routes to 1,3-Benzoxazole Core Structures

The 1,3-benzoxazole scaffold is a privileged structure in medicinal and materials chemistry. nih.gov Its synthesis has been a subject of extensive research, leading to several reliable and conventional methodologies. These routes typically begin with o-aminophenol as a key precursor.

One of the most fundamental and widely used methods for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carbonyl-containing compound, such as a carboxylic acid, aldehyde, acyl chloride, or ester. nih.govbeilstein-journals.org The reaction proceeds via an initial formation of a Schiff base (with aldehydes) or an amide (with carboxylic acid derivatives), followed by an intramolecular cyclization and dehydration to yield the benzoxazole (B165842) ring.

The choice of reagent and catalyst significantly influences the reaction conditions and yields. Polyphosphoric acid (PPA) is a classic reagent for promoting the condensation with carboxylic acids, often requiring high temperatures. nih.gov Modern iterations of this reaction employ a wide array of catalysts to achieve milder conditions and higher efficiency.

Below is a table summarizing various catalytic systems used for the condensation of 2-aminophenols.

Catalyst/ReagentReactantSolventConditionsYield RangeRef.
Imidazolium (B1220033) chlorideDMF DerivativesNeat140-160 °CModerate to Excellent nih.govmdpi.com
Triphenylbismuth dichlorideThioamides1,2-Dichloroethane60 °CModerate to Excellent beilstein-journals.org
Lewis Acidic Ionic Liquid@MNPAldehydesSolvent-freeSonication, 70 °CModerate to Good researchgate.net
Samarium(III) triflateCarboxylic AcidsWaterReflux72-92% nih.gov
Acetic AcidAldehydesNeat80 °CGood to Excellent mdpi.com
Triflic Anhydride (Tf₂O)Tertiary AmidesDichloromethaneRoom TempHigh mdpi.com

This table is representative and not exhaustive of all available methods.

An alternative to direct condensation is the oxidative cyclization pathway. This approach often involves the reaction of 2-aminophenol with an aldehyde to form an intermediate o-hydroxy Schiff base (an anil), which is then oxidized to promote cyclization into the benzoxazole ring. A variety of oxidants have been successfully employed for this transformation. This method is advantageous as it often proceeds under milder conditions compared to high-temperature condensations.

Another oxidative strategy involves the direct oxidative cyclization of catechols with primary amines, offering a different disconnection approach to the benzoxazole core.

Key oxidative systems are highlighted in the table below.

Oxidant/CatalystStarting MaterialsSolventConditionsKey FeaturesRef.
Elemental Sulfur (S₈)2-Aminophenol, AldehydesDMSO (additive)N/ABroad substrate scope mdpi.com
NaCN / O₂ (aerobic)Schiff BasesDMFRoom TempSustainable, uses air as oxidant nih.gov
Fe(III)-porphyrin complex / AirCatechols, AminesN/ARoom TempEco-friendly, biomimetic beilstein-journals.org
Pd-catalyst / O₂2-Amidophenol, OlefinsN/AN/AC-H activation/annulation cascade nitrkl.ac.in

This table provides examples of different oxidative strategies.

Targeted Synthesis of 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole

While general methods for 2-substituted benzoxazoles are well-established, the specific synthesis of this compound requires a strategy to incorporate the piperidinyl-methyl side chain. This can be achieved either by using a pre-functionalized building block in a condensation reaction or by functionalizing a pre-formed benzoxazole core.

Two plausible synthetic routes for the target compound are proposed based on established chemical transformations.

Route A: Condensation with a Piperidine-3-acetic acid derivative. This approach involves the direct condensation of 2-aminophenol with piperidine-3-acetic acid or an activated derivative thereof. The piperidine (B6355638) nitrogen would likely need to be protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions. The carboxylic acid would require activation, for instance, by conversion to an acyl chloride or through the use of peptide coupling agents, to facilitate amide bond formation prior to cyclization.

Step 1: Protection of the piperidine nitrogen of piperidine-3-acetic acid.

Step 2: Activation of the carboxylic acid group.

Step 3: Condensation with 2-aminophenol, followed by acid-catalyzed cyclization to form the protected benzoxazole.

Step 4: Deprotection of the piperidine nitrogen to yield the final product.

Route B: Nucleophilic Substitution on 2-(Halomethyl)-1,3-benzoxazole. This strategy builds the benzoxazole core first and then appends the piperidine ring. The synthesis would start with the condensation of 2-aminophenol with a chloroacetic acid derivative to form 2-(chloromethyl)-1,3-benzoxazole. This intermediate can then undergo a nucleophilic substitution reaction with 3-methylpiperidine is not correct, it should be piperidine reacting at the chloromethyl group. A more direct route would be reacting 2-(chloromethyl)-1,3-benzoxazole with piperidine. However, to obtain the specific 3-substituted pattern, a different approach is needed. A more viable variant of this route involves reacting 2-(chloromethyl)-1,3-benzoxazole with a suitable nucleophile that can be converted to the desired structure, or more directly, reacting it with piperidine itself, though this would yield a different isomer.

A more precise strategy for the title compound would be to react 2-aminophenol with a derivative of piperidine-3-acetaldehyde or a related functional equivalent. A more practical approach remains the condensation with a piperidine-3-acetic acid derivative (Route A). Another feasible strategy involves the nucleophilic substitution of a suitable leaving group on a pre-formed benzoxazole with piperidine. nih.govbiointerfaceresearch.com

Step 1: Synthesis of 2-(chloromethyl)-1,3-benzoxazole via condensation of 2-aminophenol with chloroacetyl chloride.

Step 2: Nucleophilic substitution reaction of 2-(chloromethyl)-1,3-benzoxazole with piperidine. This would yield 2-(piperidin-1-ylmethyl)-1,3-benzoxazole, an isomer of the target compound.

To achieve the target compound , one would need to start with 3-(chloromethyl)piperidine and react it with a 2-metallated or 2-lithiated benzoxazole, which is a more complex and less common approach.

Therefore, Route A represents the most theoretically straightforward approach to the specific isomer this compound.

The synthesis of derivatives of this compound, particularly those with substitutions on the benzene (B151609) ring, relies on regioselective functionalization. This can be achieved in two main ways:

Starting from a Substituted 2-Aminophenol: The most common method is to begin the synthesis with a pre-functionalized 2-aminophenol (e.g., 4-chloro-2-aminophenol or 5-nitro-2-aminophenol). The condensation or cyclization reaction then proceeds as described in section 2.1, leading to a benzoxazole ring with a predictable substitution pattern.

Direct C-H Functionalization: Modern synthetic organic chemistry offers powerful tools for the direct functionalization of C-H bonds on aromatic and heterocyclic rings. mdpi.com Transition-metal catalysis, particularly with palladium, rhodium, or iridium, can enable the regioselective introduction of aryl, alkyl, or other functional groups onto the benzoxazole core. nitrkl.ac.innih.gov The inherent directing ability of the oxazole (B20620) nitrogen and the potential use of other directing groups can guide the functionalization to specific positions (C4, C5, C6, or C7) on the fused benzene ring. nitrkl.ac.inmdpi.com For instance, a directing group on the 2-substituent could potentially guide a metal catalyst to functionalize a specific C-H bond on the piperidine ring, although this would be a more advanced and challenging transformation.

Advanced and Sustainable Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for benzoxazole synthesis. These strategies aim to reduce reaction times, minimize waste, use less hazardous solvents, and employ recyclable catalysts. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. nih.gov

Ultrasound and Mechanochemistry: Sonication and ball-milling (mechanochemistry) are energy-efficient techniques that can promote reactions in the absence of a solvent, reducing environmental impact. nih.gov

Green Solvents: The use of environmentally benign solvents like water, ethanol (B145695), or deep eutectic solvents (DES) is a key aspect of sustainable synthesis. nih.govnih.gov

Heterogeneous Catalysis: Catalysts supported on solid materials (e.g., Cu(II) on SBA-15 silica) are easily separated from the reaction mixture by filtration and can be reused multiple times, which is both economical and environmentally friendly. rsc.org

These advanced methods can be applied to the synthetic routes described above to provide greener and more efficient pathways to this compound and its derivatives.

Sustainable MethodDescriptionAdvantagesRef.
Microwave-AssistedUses microwave energy for rapid heating.Drastically reduced reaction times (hours to minutes). nih.gov
Ultrasound-AssistedUses high-frequency sound waves to induce cavitation.Energy efficient, can enhance reaction rates. nih.gov
MechanochemistryGrinding reactants together in a ball mill.Often solvent-free, high efficiency. nih.gov
Deep Eutectic Solvents (DES)Use of biodegradable, low-volatility solvent mixtures.Green alternative to traditional organic solvents. nih.gov
Heterogeneous CatalysisCatalyst is in a different phase from the reactants.Easy separation and recyclability of the catalyst. rsc.org

Metal-Catalyzed Coupling Reactions for Benzoxazole Formation

Metal-catalyzed reactions are pivotal in the synthesis of 2-substituted benzoxazoles due to their efficiency and broad substrate scope. nih.gov These methods often involve the condensation of 2-aminophenols with various coupling partners in the presence of a metal catalyst.

One common approach is the reaction of 2-aminophenol with aldehydes, carboxylic acids, or their derivatives. researchgate.net Various metal catalysts, including those based on copper, palladium, nickel, and titanium, have been employed to facilitate this transformation. nih.govresearchgate.net For instance, a combination of a Brønsted acid and copper(I) iodide has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. organic-chemistry.orgacs.org Different substituents on the 2-aminophenol, such as methyl, chloro, bromo, nitro, and methoxy groups, are well-tolerated under these conditions. organic-chemistry.orgacs.org

Another strategy involves the use of triphenylbismuth dichloride, which promotes the desulfurization of thioamides to generate a reactive intermediate that subsequently cyclizes with 2-aminophenol to form 2-aryl- and 2-alkylbenzoxazoles in moderate to excellent yields under mild conditions. beilstein-journals.org This method is particularly useful for synthesizing 2-alkylated benzoxazoles, which would be analogous to the target compound.

The following table summarizes various metal-catalyzed systems used for the synthesis of 2-substituted benzoxazoles, which could be adapted for the synthesis of this compound.

Catalyst SystemReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
TiO₂-ZrO₂2-Aminophenol, Aromatic AldehydeAcetonitrile (B52724)6015-25 min83-93 nih.gov
Ni(II) complexes2-Aminophenol, Aromatic AldehydesDMF803-4 h87-94 nih.gov
Palladium complexes2-Aminophenol, BenzaldehydeEthanol503 h88 nih.gov
TsOH·H₂O / CuI2-Aminophenols, β-DiketonesAcetonitrile8016 h64-89 organic-chemistry.orgacs.org
Ph₃BiCl₂2-Aminophenols, Thioamides1,2-Dichloroethane6018 hModerate to Excellent beilstein-journals.org

Green Chemistry Approaches (e.g., Microwave-Assisted, Ultrasound-Assisted, Mechanochemical, Deep Eutectic Solvents)

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for benzoxazoles. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. bohrium.comtandfonline.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of benzoxazole derivatives. eurekaselect.com Microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. eurekaselect.com For example, the condensation of 2-aminophenol with aldehydes can be efficiently carried out under microwave irradiation, sometimes even in the absence of a catalyst or in greener solvents like curd water. bohrium.comtandfonline.com

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. The synthesis of benzoxazoles can be achieved through the condensation of 2-aminophenols and aromatic aldehydes under solvent-free ultrasound irradiation, often in the presence of a recyclable catalyst. rsc.org

Mechanochemical methods , which involve grinding solid reactants together, offer a solvent-free alternative for the synthesis of benzoxazoles. These reactions are typically fast and can be performed at room temperature.

Deep eutectic solvents (DES) and ionic liquids (ILs) are considered green reaction media due to their low vapor pressure and potential for recyclability. rsc.org Brønsted acidic ionic liquid gels have been used as efficient and reusable catalysts for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. rsc.org

The following table highlights some green chemistry approaches for the synthesis of 2-substituted benzoxazoles.

Green ApproachCatalyst/MediumReactantsConditionsYield (%)Reference
Microwave-AssistedCurd Water2-Aminophenol, AldehydesMicrowave82-96 bohrium.comtandfonline.com
Ultrasound-AssistedLAIL@MNP2-Aminophenols, Aldehydes70°C, 30 min, Solvent-freeModerate to High rsc.org
Ionic LiquidBrønsted Acidic Ionic Liquid Gel2-Aminophenol, Aldehydes130°C, 5 h, Solvent-free85-98 rsc.org
Microwave-AssistedL-proline2-Aminothiophenol, Aldehyde/Carboxylic acidMicrowave, Solvent-freeGood to Moderate researchgate.nettku.edu.tw

Catalyst Recyclability and Efficiency in Benzoxazole Synthesis

The development of recyclable catalysts is a key aspect of green and sustainable chemistry, as it reduces costs and minimizes waste. nih.govrsc.org In the context of benzoxazole synthesis, several heterogeneous and magnetically separable catalysts have been developed that can be easily recovered and reused multiple times without a significant loss of activity. nih.govrsc.org

For instance, palladium complexes supported on dendronized amine polymers have been used for the synthesis of benzoxazoles and can be reused for up to five cycles with minimal degradation in catalytic activity. nih.gov Similarly, a palladium-supported nanocatalyst has demonstrated reusability for six consecutive runs without losing its efficiency. nih.gov

Magnetically separable catalysts, such as a Lewis acidic ionic liquid supported on iron oxide nanoparticles (LAIL@MNP), offer a convenient method for catalyst recovery. rsc.org This catalyst has been successfully used in the ultrasound-assisted synthesis of benzoxazoles and can be easily separated from the reaction mixture using an external magnet and reused. rsc.org

The table below provides examples of recyclable catalysts used in benzoxazole synthesis.

CatalystSynthetic MethodNumber of CyclesFinal Yield (%)Reference
Palladium on Dendronized Amine PolymerCondensation5Maintained nih.gov
[SMNP@GLP][Cl] NanocatalystCondensation6Maintained nih.gov
LAIL@MNPUltrasound-Assisted Condensation-Moderate to High rsc.org
Brønsted Acidic Ionic Liquid GelCondensation-85-98 rsc.org

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the optimization of its properties. Modifications can be made to the benzoxazole ring, the piperidine ring, and the methylene (B1212753) linker connecting them.

Introduction of Substituents on the Benzoxazole Ring

Substituents can be introduced onto the benzoxazole ring by using appropriately substituted 2-aminophenols as starting materials in the condensation reaction. organic-chemistry.orgacs.org A wide variety of substituted 2-aminophenols are commercially available or can be synthesized, allowing for the introduction of various functional groups such as alkyl, halogen, nitro, and methoxy groups at different positions of the benzene ring. organic-chemistry.orgacs.org

For example, the reaction of a 4-substituted-2-aminophenol with a suitable piperidine-3-acetic acid derivative would yield a 5-substituted-2-(piperidin-3-ylmethyl)-1,3-benzoxazole. This approach provides a straightforward method for systematically modifying the electronic and steric properties of the benzoxazole moiety.

Modifications of the Piperidine Ring

The piperidine ring offers several opportunities for modification, primarily at the nitrogen atom. The secondary amine of the piperidine ring can be readily functionalized through various reactions.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or other electrophiles to introduce a variety of alkyl or substituted alkyl groups. nih.gov

N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides or anhydrides yields the corresponding amides.

N-Arylation: The piperidine nitrogen can be arylated through palladium-catalyzed Buchwald-Hartwig amination.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

These modifications can influence the compound's polarity, basicity, and potential for hydrogen bonding, which can in turn affect its biological activity.

Linker Modifications between Benzoxazole and Piperidine Moieties

Modifying the methylene linker between the benzoxazole and piperidine moieties can be achieved by starting with different piperidine-based building blocks in the initial condensation reaction. For instance, using piperidine-3-propionic acid or its derivatives instead of piperidine-3-acetic acid would result in a longer, ethylene linker.

Furthermore, functional groups could be introduced into the linker. For example, a starting material with a hydroxyl group on the alkyl chain could be used to introduce a hydroxylated linker. These modifications can alter the conformational flexibility and the spatial relationship between the benzoxazole and piperidine rings.

Structural Elucidation and Conformational Analysis of 2 Piperidin 3 Ylmethyl 1,3 Benzoxazole

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

While specific spectroscopic data for 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole is not extensively documented in publicly available literature, its characteristic spectral features can be reliably predicted based on the well-established properties of its benzoxazole (B165842) and piperidine (B6355638) components.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoxazole ring and the aliphatic protons of the piperidine ring. The four protons on the benzene (B151609) ring of the benzoxazole moiety would typically appear in the downfield region, approximately between δ 7.0 and 8.0 ppm. The protons of the piperidine ring and the methylene (B1212753) bridge would resonate in the upfield region, generally between δ 1.5 and 3.5 ppm. The chemical shifts of the piperidine protons would be influenced by the ring's conformation and the nitrogen's substitution.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the benzoxazole and piperidine rings. The aromatic carbons of the benzoxazole ring would be found in the δ 110-155 ppm range, with the carbon at the 2-position of the oxazole (B20620) ring appearing at a characteristically downfield chemical shift. The aliphatic carbons of the piperidine ring and the methylene linker would be observed in the upfield region, typically between δ 20 and 60 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by absorption bands indicative of its key functional groups. Aromatic C-H stretching vibrations from the benzoxazole ring are expected around 3000-3100 cm⁻¹. The C=N stretching of the oxazole ring would likely appear in the 1600-1650 cm⁻¹ region, while the C-O-C stretching of the ether linkage within the oxazole ring would produce a strong band around 1200-1250 cm⁻¹. The piperidine moiety would contribute aliphatic C-H stretching bands just below 3000 cm⁻¹ and a secondary amine (N-H) stretching band, if unsubstituted, in the region of 3300-3500 cm⁻¹.

Mass Spectrometry (MS):

In mass spectrometry, the compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the cleavage of the bond between the piperidine ring and the methylene bridge, as well as the fragmentation of the piperidine and benzoxazole rings themselves. High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the molecule and its fragments.

Predicted Spectroscopic Data for this compound

Technique Predicted Chemical Shifts / Frequencies / m/z Corresponding Structural Feature
¹H NMR δ 7.0 - 8.0 ppm Aromatic protons (Benzoxazole)
δ 1.5 - 3.5 ppm Aliphatic protons (Piperidine and Methylene Bridge)
¹³C NMR δ 110 - 155 ppm Aromatic carbons (Benzoxazole)
δ 20 - 60 ppm Aliphatic carbons (Piperidine and Methylene Bridge)
IR 3000 - 3100 cm⁻¹ Aromatic C-H stretch
1600 - 1650 cm⁻¹ C=N stretch (Oxazole)
1200 - 1250 cm⁻¹ C-O-C stretch (Oxazole)
< 3000 cm⁻¹ Aliphatic C-H stretch

X-ray Crystallography Studies of Benzoxazole-Piperidine Compounds

Studies on similar heterocyclic compounds reveal that the benzoxazole ring is typically planar. nih.govresearchgate.net The piperidine ring, in contrast, adopts a chair conformation to minimize steric strain. wikipedia.org The relative orientation of these two rings is determined by the nature of the linker and the substituents on both rings.

In the solid state, intermolecular interactions such as hydrogen bonding (if N-H groups are present), π-π stacking between the benzoxazole rings of adjacent molecules, and van der Waals forces would play a crucial role in the crystal packing. researchgate.netmdpi.com For this compound, the presence of the piperidine nitrogen allows for the formation of hydrogen bonds, which would significantly influence the crystal lattice.

Conformational Preferences and Dynamics

The conformational flexibility of this compound is primarily associated with the piperidine ring and the rotational freedom around the single bonds of the methylene linker.

The piperidine ring exists predominantly in a chair conformation, which can undergo ring inversion. wikipedia.org For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The preferred conformation is influenced by steric and electronic factors. ias.ac.inresearchgate.net In the case of the benzoxazolylmethyl substituent, computational modeling would be required to definitively predict the favored orientation.

Furthermore, the piperidine ring can undergo nitrogen inversion, where the lone pair of electrons on the nitrogen atom rapidly flips its orientation. wikipedia.org This process, along with ring inversion, contributes to the dynamic nature of the molecule in solution. Variable temperature NMR studies could provide experimental evidence for these conformational changes and allow for the determination of the energy barriers associated with these processes. ias.ac.in

Advanced Analytical Methodologies for Purity and Structural Confirmation

To ensure the purity and confirm the structure of this compound, a combination of advanced analytical techniques is employed.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. researchgate.netsemanticscholar.orgresearchgate.net A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier such as formic acid or trifluoroacetic acid, would likely provide good separation of the target compound from any impurities. Detection is typically achieved using a UV detector, set at a wavelength where the benzoxazole chromophore absorbs strongly.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. oup.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each component, allowing for the identification of impurities.

Hyphenated Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for confirming the molecular weight of the compound and identifying any co-eluting impurities.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, HF) for Molecular Structure and Vibrational Frequencies

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in elucidating the three-dimensional structure and electronic properties of a molecule. For 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole, these calculations can determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles.

DFT studies, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in investigating the electronic properties of benzoxazole (B165842) derivatives. researchgate.netdergipark.org.tr These studies can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and charge transfer characteristics. researchgate.netdergipark.org.tr The molecular electrostatic potential (MEP) map, another output of these calculations, can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. dergipark.org.tr

Furthermore, vibrational frequency analysis, often performed in conjunction with DFT calculations, can predict the infrared (IR) and Raman spectra of the molecule. esisresearch.orgesisresearch.org By comparing the calculated vibrational modes with experimental data for related benzoxazole compounds, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure. esisresearch.orgmdpi.comconicet.gov.ar For instance, characteristic vibrational modes for the benzoxazole ring, such as C=N stretching and C-O-C stretching, can be precisely identified. esisresearch.org

Table 1: Representative Theoretical Vibrational Frequencies for Benzoxazole Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
C-H stretching (aromatic)3000 - 3100 esisresearch.org
C-H stretching (aliphatic)2850 - 3000 esisresearch.org
C=N stretching1500 - 1650 esisresearch.org
C=C stretching (aromatic)1450 - 1600 esisresearch.org
C-N stretching1200 - 1350 esisresearch.org
C-O-C asymmetric stretching1100 - 1250 esisresearch.org

Note: The exact frequencies for this compound would require specific calculations.

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-receptor complex.

Docking studies on analogous benzoxazole-piperidine derivatives have revealed interactions with various protein targets, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and cyclooxygenase-2 (COX-2). researchgate.netnih.govnih.govnih.gov These studies often show that the benzoxazole moiety and the piperidine (B6355638) ring play crucial roles in binding. researchgate.netresearchgate.net The nitrogen and oxygen atoms in the benzoxazole ring can act as hydrogen bond acceptors, while the piperidine nitrogen can form hydrogen bonds or salt bridges. researchgate.netnih.gov The aromatic rings can engage in π-π stacking and hydrophobic interactions with the amino acid residues in the binding pocket. nih.gov

Table 2: Potential Molecular Interactions of Benzoxazole-Piperidine Scaffolds with Protein Targets

Interaction TypeInteracting MoietyPotential Amino Acid ResiduesReference
Hydrogen BondingBenzoxazole N/O, Piperidine NSer, Thr, Tyr, Arg, Lys researchgate.netnih.gov
Hydrophobic InteractionsBenzoxazole ring, Piperidine ringAla, Val, Leu, Ile, Phe researchgate.netnih.gov
π-π StackingBenzoxazole ringPhe, Tyr, Trp nih.gov
Salt BridgeProtonated Piperidine NAsp, Glu nih.gov

This table is illustrative and based on studies of related compounds.

Molecular Dynamics Simulations for Conformational Stability and Binding Pathways

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of a molecule and its interactions with its environment over time. For this compound, MD simulations can assess the stability of its different conformations and the stability of its complex with a biological target. nih.govnih.govfrontiersin.org

By simulating the ligand-protein complex in a solvent environment, MD can reveal the flexibility of the ligand in the binding site and the persistence of key interactions identified through docking. nih.govnih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often calculated to assess the stability of the complex. nih.govfrontiersin.org Furthermore, MD simulations can help in understanding the binding and unbinding pathways of the ligand, providing valuable information for drug design. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sysrevpharm.orgyoutube.com For a series of derivatives of this compound, a QSAR model could predict the activity of new, unsynthesized analogs. nih.govresearchgate.netchemijournal.com

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools in this regard. nih.govchemijournal.com These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.govchemijournal.com For instance, the models might indicate that adding a bulky group or a hydrogen bond donor at a specific position on the piperidine or benzoxazole ring could enhance the desired activity. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.govresearchgate.net For this compound, a pharmacophore model could be developed based on its key interaction features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify a diverse set of potential hit compounds with a similar predicted biological activity. sciengpub.irresearchgate.net These hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for synthesis and experimental testing. nih.govsciengpub.ir

Pharmacological and Biological Activity Profiles in Vitro and Preclinical Investigations

Neuropharmacological Activities of 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole Derivatives

Derivatives of the this compound scaffold have been a focus of neuropharmacological research, particularly in the development of novel antipsychotic agents. These compounds are often designed as multi-target ligands, aiming to interact with a range of receptors implicated in the pathophysiology of psychiatric disorders.

The therapeutic efficacy and side-effect profiles of antipsychotics are largely determined by their binding affinities for various neurotransmitter receptors. Research into benzoxazole-piperidine derivatives has centered on achieving a "multi-target" profile, characterized by high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, which is considered beneficial for treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects. nih.govresearchgate.net

One notable derivative, referred to as compound 29 in a study, demonstrated a desirable pharmacological profile. It exhibited high affinities for the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. nih.govresearchgate.net Crucially, this compound showed low affinity for the serotonin 5-HT2C and histamine (B1213489) H1 receptors. nih.govresearchgate.net Affinity for the H1 receptor is often associated with sedative effects and weight gain, making low affinity a desirable trait. Similarly, antagonism at the 5-HT2C receptor has been linked to metabolic side effects. Therefore, the selectivity of compound 29 away from these receptors suggests a potentially favorable side-effect profile. nih.govresearchgate.net

Other related structures, such as 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles, have also been evaluated. Many compounds in this class display a moderate affinity for the D2 receptor while having a significantly greater affinity for the 5-HT2 receptor, a property suggested as being necessary for atypical antipsychotic activity. nih.gov

Receptor Affinity Profile of a Benzoxazole-Piperidine Derivative (Compound 29)
ReceptorAffinityReference
Dopamine D2High nih.gov, researchgate.net
Serotonin 5-HT1AHigh nih.gov, researchgate.net
Serotonin 5-HT2AHigh nih.gov, researchgate.net
Serotonin 5-HT2CLow nih.gov, researchgate.net
Histamine H1Low nih.gov, researchgate.net

The functional consequence of receptor binding is the modulation of neurotransmitter systems. Piperidine (B6355638) derivatives have been shown to influence both dopaminergic and glutamatergic pathways. For instance, SSR504734, a piperidine-containing compound, acts as an inhibitor of the glycine (B1666218) transporter type 1 (GlyT1), leading to increased extracellular glycine levels. nih.gov This enhances N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission, which in turn can modulate dopamine release in brain regions like the nucleus accumbens. nih.gov

More directly related benzisoxazole-piperidine derivatives have demonstrated preferential effects on the mesolimbic dopamine pathway over the nigrostriatal pathway. In an electrophysiological model, the compound iloperidone (B1671726) was found to cause a depolarization blockade of dopamine neurons in the A10 area (mesolimbic) of the rat brain, but not in the A9 area (nigrostriatal). nih.gov This selectivity is a hallmark of atypical antipsychotics and is predictive of a lower risk for motor side effects. Furthermore, chronic ex vivo studies with this compound showed a down-regulation of 5-HT2 receptors, while the number of D2 receptors remained unchanged, further supporting its atypical profile. nih.gov

The potential of benzoxazole-piperidine derivatives as antipsychotics is substantiated through various assays. As mentioned, chronic ex vivo studies have confirmed that these compounds can induce neuroadaptive changes, such as the down-regulation of 5-HT2 receptors, without altering D2 receptor density. nih.gov This selective modulation is a key differentiator from older, typical antipsychotics and is thought to contribute to improved efficacy against negative symptoms and reduced side effects. nih.gov The ability of these compounds to act as potent D2/5-HT2 antagonists is a primary indicator of their antipsychotic potential. nih.gov

The antipsychotic-like activity of these compounds has been validated in established preclinical animal models. Benzoxazole-piperidine and related derivatives have shown potent activity in the apomorphine-induced climbing mouse paradigm, a model sensitive to dopamine D2 receptor antagonism. nih.govresearchgate.netnih.gov Many also exhibit preferential mesolimbic activity, indicated by weaker effects in the apomorphine-induced stereotypy model, which is more sensitive to nigrostriatal dopamine blockade. nih.gov

For example, compound 29 was effective in reducing apomorphine-induced climbing. nih.govresearchgate.net It also diminished 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)-induced head twitching, a behavior linked to 5-HT2A receptor agonism. nih.govresearchgate.net Significantly, these effects were observed without inducing catalepsy, a preclinical indicator of extrapyramidal side effects, even at high doses. nih.govresearchgate.net Another compound, iloperidone, demonstrated a 300-fold greater potency in inhibiting climbing behavior compared to its potency in inhibiting stereotypy or inducing catalepsy. nih.gov It also showed positive effects in a social interaction paradigm, suggesting potential efficacy against the negative symptoms of schizophrenia, such as asociality. nih.gov

Anticancer and Antitumor Activities of Benzoxazole-Piperidine Compounds

The benzoxazole (B165842) core is a privileged scaffold in medicinal chemistry, and its derivatives, including those linked to a piperidine moiety, have been investigated for their potential as anticancer agents.

A significant body of research has demonstrated the cytotoxic effects of benzoxazole-containing compounds against a panel of human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Various benzoxazole derivatives have shown promising activity against breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. researchgate.netnih.govekb.egnih.gov For instance, one study synthesized a series of benzoxazole-based amides and sulfonamides, with compound 3f being identified as the most cytotoxic, showing particular potency against the colorectal cancer cell lines HT-29 and HCT116. nih.gov Other studies have reported IC50 values for different heterocyclic compounds against MCF-7, HepG2, and HCT-116 cells, with some demonstrating potent activity. ekb.egekb.eg The methylene (B1212753) bridge at position 2 of the benzoxazole ring has been noted in some cases to decrease cytotoxic activity, indicating the importance of the specific substitution pattern for anticancer efficacy. nih.gov

In Vitro Cytotoxicity (IC50, µg/mL) of Selected Heterocyclic Compounds Against Human Cancer Cell Lines
CompoundHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)Reference
Compound 1 (CP1)4.74.811 ekb.eg
Compound 2 (CP2)9.59.618 ekb.eg

Antiproliferative Effects on Cancer Cells

Derivatives of the benzoxazole and piperidine scaffolds have demonstrated notable antiproliferative activity against a variety of human cancer cell lines. For instance, methoxylated chalcones that incorporate N-methylpiperidinyl substituents have shown inhibitory effects on the growth of human tumor cell lines, including MCF, HCT 116, and Jurkat, with IC50 values below 5 microM nih.gov. Similarly, newly synthesized pyrroloquinoxaline derivatives featuring a piperidine moiety exhibited interesting cytotoxic potential against several human leukemia cell lines such as HL60, K562, and U937 mdpi.com.

The antiproliferative activity is not limited to a single cancer type. Studies on benzoxazinone (B8607429) derivatives, a related heterocyclic structure, showed significant activity against liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cell lines, with some derivatives showing efficacy comparable to the standard chemotherapeutic agent doxorubicin (B1662922) researchgate.net. Furthermore, synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones have displayed selective antitumoral activity against glioblastoma multiforme (GBM), a particularly aggressive form of brain cancer nih.gov.

Table 1: Antiproliferative Activity of Selected Benzoxazole and Piperidine Derivatives

Compound ClassCancer Cell Line(s)Reported Activity (IC50)Reference
Methoxylated chalcones with N-methylpiperidinyl substituentsMCF, HCT 116, Jurkat<5 µM nih.gov
1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-oneHL60, K562, U937 (Leukemia)Comparable to reference drugs mdpi.com
Benzoxazinone derivativesHepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)Significant (<10 µM) researchgate.net
2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-onesGlioblastoma multiforme (GBM)Selective antitumoral activity nih.gov

Assessment of Apoptosis Induction and Cell Cycle Modulation (Preclinical)

Compounds containing benzoxazole and piperidine motifs have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle. For example, certain novel benzoxazole and thiazole-based compounds were found to increase total apoptosis in HCT-116 colon cancer cells. nih.gov These compounds also led to a significant increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade nih.gov.

Cell cycle analysis has revealed that these compounds can cause arrest at different phases. The antiproliferative action of a representative piperidinylchalcone was linked to the disruption of the cell cycle at the G1 and G2/M phases nih.gov. This was accompanied by the downregulation of key cell cycle regulatory proteins such as CDK4, cyclin B, and E2F nih.gov. Similarly, certain benzimidazole (B57391) derivatives can suppress cell cycle progression and trigger apoptosis in various cancer cell lines, including MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung) mdpi.comnih.gov. Studies on piperidine-based triazolylacetamide derivatives in Candida auris also demonstrated an ability to induce apoptosis and cause cell cycle arrest in the S-phase, suggesting a conserved mechanism that could be relevant in cancer cells who.int.

Influence on Cancer-Related Pathways (e.g., Akt, IGF1R β phosphorylation inhibition)

The insulin-like growth factor-1 receptor (IGF-1R) and the downstream PI3K/Akt signaling pathway are crucial for cancer cell proliferation, survival, and resistance to therapy. nih.govmdpi.comwhiterose.ac.uk The benzoxazole-piperidine scaffold is of interest for its potential to inhibit these pathways. The IGF-1R is a receptor tyrosine kinase, and its inhibition is a key strategy in cancer therapy nih.govnih.gov. A potent ATP-competitive inhibitor of IGF1R, known as PQIP, which contains a piperazine (B1678402) moiety, has been shown to inhibit both the unphosphorylated (basal) and phosphorylated (activated) states of the kinase nih.gov.

Inhibition of this receptor leads to the suppression of downstream signaling cascades. For instance, a novel IGF-1R inhibitor, PB-020, used in combination with other agents in colorectal cancer models, potently suppressed the phosphorylation of AKT1, a primary downstream target of IGF-1R mdpi.com. This indicates that compounds targeting IGF-1R can effectively shut down the pro-survival PI3K/Akt pathway. Further evidence shows that certain benzoxazole derivatives can decrease the expression of phosphorylated Akt (p-Akt) in diffuse large B‐cell lymphoma cells, reinforcing the role of this scaffold in modulating this critical cancer-related pathway researchgate.net.

Efficacy in Preclinical In Vitro Tumor Models

The therapeutic potential of benzoxazole and piperidine derivatives has been evaluated in various preclinical in vitro tumor models, including both two-dimensional (2D) and three-dimensional (3D) cell culture systems. Newly synthesized benzimidazole and benzothiazole (B30560) derivatives were tested for their antitumor activity on human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D assay formats nih.gov. Such studies are critical as 3D models often better mimic the complex environment of a solid tumor.

In addition to cell culture models, the efficacy of these compounds has been demonstrated in more complex preclinical settings. For example, treatment with sub-therapeutic doses of synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones was shown to reduce in vivo glioma growth in a preclinical model of glioblastoma multiforme nih.gov. This treatment also reduced malignant characteristics of the implanted tumors, such as intratumoral hemorrhage, without inducing significant toxicity in the animals nih.gov.

Antimicrobial and Antifungal Efficacy of Benzoxazole-Piperidine Scaffolds

The benzoxazole-piperidine core structure is a versatile pharmacophore that also exhibits significant activity against a wide range of microbial pathogens, including bacteria and fungi.

In Vitro Evaluation Against Bacterial Strains (Gram-positive and Gram-negative)

Numerous studies have confirmed the antibacterial properties of benzoxazole derivatives. These compounds have shown a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.netnih.govxjtlu.edu.cn For example, a series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives demonstrated activity against various screened bacteria. One derivative, in particular, was found to be twice as active against Bacillus subtilis as Penicillin xjtlu.edu.cn.

Similarly, piperidine-containing compounds have been recognized for their antibacterial potential. biointerfaceresearch.com New derivatives of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole demonstrated good to moderate antimicrobial activity against several bacterial species researchgate.net. The combination of these two scaffolds is therefore a promising strategy for developing new antibacterial agents.

Table 2: In Vitro Antibacterial Activity of Selected Benzoxazole-Piperidine Scaffolds

Compound/Derivative ClassBacterial StrainActivity (MIC)Reference
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b)Various bacteria0.098 to 0.78 µg/mL xjtlu.edu.cn
Piperazine derivativesVarious bacteria3.1 to 25 µg/mL ijbpas.com
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. epidermidis2.5 ± 2.2 µg/mL nih.gov
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. aureus2.5 ± 0.0 µg/mL nih.gov
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)MRSA6.7 ± 2.9 µg/mL nih.gov

Antifungal Activity Against Fungal Pathogens

In addition to their antibacterial effects, benzoxazole-piperidine scaffolds have demonstrated significant antifungal efficacy. The rising incidence of invasive fungal infections necessitates the development of new antifungal agents, and these heterocyclic compounds are promising candidates. rsc.org A series of synthesized benzoxazole derivatives showed moderate antifungal activities against eight different phytopathogenic fungi, with some compounds achieving over 50% inhibition against five of the tested fungi mdpi.com.

Derivatives of thiazolidinone containing a piperidine moiety were evaluated against a panel of seven fungi, including various Candida species, with the best results observed against Rhodotorula sp. nih.gov. Some of these compounds proved to be more active than the standard antifungal drug fluconazole (B54011) nih.gov. The structural features of the benzoxazole and piperidine rings can be modified to optimize this antifungal activity, indicating that this scaffold is a valuable starting point for the development of novel antifungal therapies. nih.govnih.govresearchgate.net

Antiviral Properties

Current scientific literature does not provide specific information on the antiviral properties of this compound. However, related research into compounds containing either piperidine or benzoxazole moieties has shown antiviral potential against various viruses. For instance, certain piperidinyl amidrazone derivatives have demonstrated significant activity against herpes simplex viruses (HSV-1). researchgate.net Similarly, other novel benzoxazole derivatives have been synthesized and tested for activity against viruses like the tobacco mosaic virus (TMV), with some compounds showing promising results. nih.gov

Antitubercular and Antileishmanial Activities

There is no specific data available from the reviewed sources concerning the antitubercular or antileishmanial activities of this compound. Research into related heterocyclic structures shows that the benzoxazole scaffold is a point of interest for antimicrobial activities, but specific studies on this compound for tuberculosis or leishmaniasis are not presently available.

Anti-Inflammatory Properties of Benzoxazole Derivatives

The benzoxazole scaffold is a core component in a variety of derivatives that exhibit significant anti-inflammatory properties. These effects are largely attributed to their ability to modulate key pathways involved in the inflammatory response, particularly through the inhibition of cyclooxygenase (COX) enzymes.

In Vitro Assays for Inflammatory Pathway Modulation (e.g., COX-2)

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. nih.gov The COX-2 isoform is inducible and its expression increases significantly during inflammatory processes, making it a key target for anti-inflammatory agents. derpharmachemica.com Numerous studies have demonstrated that synthetic benzoxazole derivatives are effective inhibitors of the COX-2 enzyme.

In vitro enzyme inhibition assays are crucial for determining the potency and selectivity of these compounds. The half-maximal inhibitory concentration (IC₅₀)—the concentration of a drug that is required for 50% inhibition in vitro—is a standard measure of potency. Various series of benzoxazole derivatives have been synthesized and evaluated, showing a wide range of COX-2 inhibitory activity. For example, certain methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives have demonstrated high selectivity and potency for COX-2 over COX-1. derpharmachemica.com One compound from this series was found to be 379 times more selective for COX-2, while another was over 465 times more selective. derpharmachemica.com Other studies on different benzoxazole derivatives have also reported potent COX-2 inhibition, with some compounds showing IC₅₀ values in the low micromolar and even nanomolar range, comparable to the widely used anti-inflammatory drug Celecoxib. rsc.orgnih.govacs.org

Table 1: In Vitro COX-2 Inhibition by Various Benzoxazole Derivatives This table is interactive. You can sort the columns by clicking on the headers.

Compound Series Specific Derivative COX-2 IC₅₀ (µM) Selectivity Index (SI) vs. COX-1 Reference
Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates Compound VI 6 1.0 379 derpharmachemica.com
Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates Compound VI 12 1.06 >465 derpharmachemica.com
1,4-Benzoxazine Derivatives Compound 3e, 3f, 3r, 3s 0.57 - 0.72 186.8 - 242.4 rsc.org
N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives Multiple Examples < 1.0 Not specified nih.gov
Benzimidazole derivatives with oxadiazole Compound 68 8.2 >12.1 researchgate.net

Inhibition of Key Inflammatory Mediators

The inhibition of the COX-2 enzyme by benzoxazole derivatives directly leads to a reduction in the synthesis of key inflammatory mediators. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that play a central role in promoting acute and chronic inflammation, pain, and fever. researchgate.net By blocking the COX-2 pathway, these derivatives effectively decrease the production of prostaglandins, thereby exerting their anti-inflammatory effects. nih.gov

Beyond the well-established COX pathway, research has indicated that benzoxazole derivatives may also modulate other inflammatory pathways. For instance, a series of benzoxazolone derivatives were found to inhibit the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov The mechanism for this activity was identified as the inhibition of myeloid differentiation protein 2 (MD2), which is essential for sensing lipopolysaccharides (LPS) and triggering an inflammatory response. nih.gov Other research has explored benzoxazole derivatives as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme whose inhibition can lead to a decrease in neuro-inflammatory prostaglandins. mdpi.com This suggests that the anti-inflammatory profile of the benzoxazole class of compounds is multifaceted, involving the inhibition of multiple key mediators and pathways in the complex process of inflammation.

Structure Activity Relationship Sar Studies of 2 Piperidin 3 Ylmethyl 1,3 Benzoxazole Analogs

Impact of Substituents on Benzoxazole (B165842) Ring (e.g., position 2, 5, 6, 7) on Biological Activity

Modifications to the benzoxazole ring of 2-(piperidin-3-ylmethyl)-1,3-benzoxazole and its analogs have a profound effect on their biological activity. The electronic and steric properties of substituents at various positions can dictate the affinity and selectivity for specific biological targets.

For instance, in a series of 2-furoyl-benzoxazoles designed as A2A adenosine (B11128) receptor (A2AR) antagonists, substitutions at the C5 and C7 positions were explored to enhance binding affinity. Docking studies guided the placement of various groups at these positions, leading to compounds with significantly improved, nanomolar-range affinity for the human A2AR. nih.gov One of the most potent compounds identified from this study was 6a , which exhibited a Ki of 40 nM and an IC50 of 70.6 nM as an antagonist. nih.gov This highlights the importance of exploring the C5 and C7 positions for optimizing receptor interaction. nih.gov

In another study focused on anti-inflammatory agents, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides demonstrated that the presence of the benzoxazole moiety itself has a positive impact on anti-inflammatory activity. nih.gov While the primary modifications were on a propanamide linker attached at the 5-position, the core benzoxazole scaffold was crucial for the observed effects. nih.gov

Table 1: Impact of Benzoxazole Ring Substitution on A2AR Affinity
CompoundSubstitution PatternKi (nM) for hA2ARReference
Hit 1 (parent)Unsubstituted at C5/C7Micromolar range nih.gov
Hit 2 (parent)Unsubstituted at C5/C7Micromolar range nih.gov
6aModified at C5/C740 nih.gov

Role of Piperidine (B6355638) Ring Substitutions and Conformation on Receptor Binding and Efficacy

The piperidine moiety is a critical component of the this compound scaffold, contributing significantly to the molecule's interaction with biological targets and its pharmacokinetic properties. Substitutions on the piperidine ring and its conformational state can dramatically alter receptor binding and efficacy.

The piperidine ring is recognized for its ability to enhance potency, selectivity, and bioavailability of various inhibitors targeting enzymes like EGFR, VEGFR, and topoisomerase. researchgate.net In a series of benzoxazole-appended piperidine derivatives developed as anticancer agents, the piperidine ring was crucial for their antiproliferative activity against breast cancer cell lines. researchgate.net Docking studies of some of these compounds into the EGFR binding pocket revealed that the piperidine nitrogen could participate in hydrogen bonding interactions, stabilizing the molecule within the active site. researchgate.net

Furthermore, the nature of the heterocyclic amine is vital. In a study of 2-(benzimidazol-2-yl)-3-arylquinoxalines, replacing an N-substituted piperazine (B1678402) with a piperidine fragment led to a significant decrease or complete loss of cytotoxic activity, underscoring the specific requirements of the receptor for the amine moiety. nih.govnih.gov

The conformational behavior of the piperidine ring also plays a crucial role. Studies on 4-substituted piperidines and their corresponding piperidinium (B107235) salts have shown that protonation of the nitrogen can lead to a stabilization of the axial conformer, particularly when polar substituents are present at the 4-position. nih.gov In some cases, the conformational preference is even reversed upon protonation. nih.gov This conformational flexibility and the potential for specific chair or twist-boat conformations can influence how the molecule fits into a receptor's binding pocket.

Table 2: Influence of Piperidine Moiety on Cytotoxic Activity of Quinoxaline Derivatives
Compound SeriesHeterocyclic MoietyCytotoxic ActivityReference
13da/14daN-substituted piperazineHigh nih.govnih.gov
13dc/14dcPiperidineSignificantly decreased or lost nih.gov
13dd/14ddMorpholineSignificantly decreased or lost nih.gov

Influence of Linker Length and Heteroatom Substitution on Pharmacological Profile

The linker connecting the piperidine and benzoxazole rings is a key structural element that can be modified to fine-tune the pharmacological profile of the analogs. The length, rigidity, and presence of heteroatoms within this linker can significantly impact how the two key pharmacophoric elements, the benzoxazole and piperidine rings, are oriented relative to each other, thereby affecting their interaction with the target receptor.

In a study of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives, a propanamide linker was attached to the 5-position of the benzoxazole ring. nih.gov The terminal end of this linker was then substituted with various cyclic amines, including piperidine and substituted piperazines. The nature of these terminal groups had a marked effect on the anti-inflammatory activity. For example, compounds bearing dimethyl, 4-methylpiperidine, and certain substituted piperazine groups exhibited higher protection against carrageenan-induced inflammation compared to those with diethyl, dipropyl, or 2-methyl-piperidine groups. nih.gov This indicates that the steric and electronic properties of the groups at the end of the linker are crucial for activity.

While this study focused on a linker at the 5-position, the principles can be extrapolated to the more common linkage at the 2-position. The length of the linker dictates the distance between the benzoxazole and piperidine moieties, which must be optimal for simultaneous binding to their respective subsites on the target protein. The introduction of heteroatoms, such as oxygen or nitrogen, into the linker can introduce hydrogen bonding capabilities and alter the conformational flexibility of the molecule.

Identification of Key Structural Motifs for Specific Biological Activities

Through extensive SAR studies, key structural motifs essential for specific biological activities of this compound analogs have been identified. These motifs represent the core pharmacophoric features that are indispensable for potent and selective interaction with a given biological target.

For anticancer activity, particularly EGFR inhibition, the combination of a benzoxazole scaffold with a piperidine ring has proven to be a promising structural motif. researchgate.net Specific derivatives from this class have demonstrated potent EGFR inhibition and the ability to induce apoptosis in cancer cells. researchgate.net Docking studies have suggested that the benzoxazole ring and the piperidine moiety can establish crucial interactions within the EGFR active site. researchgate.net

In the context of multi-target antipsychotics, a series of benzoxazole-piperidine/piperazine derivatives were optimized to achieve high affinities for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. This indicates that the 2-substituted benzoxazole core linked to a piperidine or piperazine is a key motif for interacting with these G-protein coupled receptors.

Furthermore, for anti-inflammatory activity, the presence of the benzo[d]oxazole nucleus, coupled with a substituted propanamide linker, was shown to have a positive impact. nih.gov The interaction of these molecules with the COX-2 enzyme, as suggested by molecular modeling, underscores the importance of this combined structural feature for anti-inflammatory effects. nih.gov

Table 3: Key Structural Motifs and Associated Biological Activities
Key Structural MotifBiological ActivityTarget ExampleReference
Benzoxazole-appended piperidineAnticancerEGFR researchgate.net
2-Substituted benzoxazole linked to piperidine/piperazineAntipsychoticDopamine/Serotonin Receptors
Benzo[d]oxazole with a substituted propanamide linkerAnti-inflammatoryCOX-2 nih.gov

Development of SAR Models for Predictive Design

To rationalize the complex structure-activity relationships and to guide the design of new, more potent analogs, quantitative structure-activity relationship (QSAR) models have been developed for benzoxazole and piperidine-containing compounds. These computational models provide a mathematical correlation between the structural features of the molecules and their biological activities.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of benzoxazole derivatives to understand their anticancer activities. nih.gov These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. Such insights are invaluable for the predictive design of new inhibitors with enhanced potency. nih.govrsc.org

For example, 3D-QSAR models were developed for a series of benzoxazole derivatives targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These models exhibited good predictive power and, in conjunction with molecular docking and molecular dynamics simulations, helped to elucidate the detailed binding mode of these inhibitors and identify key amino acid residues responsible for their inhibitory action. nih.gov

Similarly, QSAR studies have been conducted on piperazine and piperidine analogs targeting various receptors, such as the dopamine D3 receptor. nih.gov Hologram QSAR (HQSAR) and CoMFA models provided tools for predicting the binding affinities of new ligands and for guiding their design. nih.gov The development of such predictive models is a crucial step in accelerating the drug discovery process for this class of compounds by allowing for the virtual screening and prioritization of candidate molecules before their synthesis and biological evaluation.

Table 4: Examples of QSAR Models for Related Compound Classes
Compound ClassTarget/ActivityQSAR MethodKey Findings/Predictive PowerReference
Benzoxazole derivativesAnticancer (VEGFR-2)CoMFA, CoMSIAGood predictability (R2cv up to 0.711) nih.gov
Piperazinylalkylisoxazole analoguesDopamine D3 receptor affinityHQSAR, CoMFAGood predictive ability (q2 up to 0.841) nih.gov
Oxazole (B20620) and Oxadiazole derivativesAntileishmanial2D- and 4D-QSARStatistically significant models with predictive ability mdpi.com

Mechanism of Action and Biological Target Identification

Elucidation of Specific Protein and Enzyme Interactions

No studies identifying specific protein or enzyme interactions for 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole have been found.

Investigation of Signaling Pathway Modulation

There is no available data concerning the modulation of any signaling pathways by this compound.

Receptor Binding and Activation/Inhibition Mechanisms

Information regarding the receptor binding affinities, or any agonist or antagonist activity of this compound, is not present in the public domain.

Cell-Based Assays for Target Engagement (excluding human clinical cell studies)

No non-clinical cell-based assay results have been published that would demonstrate target engagement for this specific compound.

Drug Discovery and Lead Optimization Strategies for 2 Piperidin 3 Ylmethyl 1,3 Benzoxazole

Hit Identification and Validation

The journey of a drug discovery program begins with identifying "hits"—compounds that exhibit desired biological activity against a specific target. For the benzoxazole-piperidine scaffold, hit identification often emerges from high-throughput screening (HTS) of compound libraries or through knowledge-based design inspired by existing pharmacophores.

Derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, which are crucial targets in oncology. For instance, certain benzoxazole (B165842) derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels form to supply tumors. nih.gov A hit compound from this family might show low micromolar to nanomolar inhibitory activity in an initial enzyme assay.

Validation is the next critical step, where the initial hit's activity is confirmed. This involves re-synthesis and re-testing to ensure the observed activity is genuine and not an artifact. The compound's selectivity is also assessed by testing it against a panel of related and unrelated biological targets to understand its specificity. For a kinase inhibitor hit, this would involve profiling against a broad panel of other kinases. A validated hit provides a solid starting point for a medicinal chemistry campaign aimed at improving its drug-like properties.

Lead Series Generation and Optimization

Once a hit is validated, the goal is to generate a "lead series" of related analogs to establish a Structure-Activity Relationship (SAR). This process involves systematically modifying the hit's structure to enhance potency, selectivity, and pharmacokinetic properties. For the 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole core, modifications can be explored at several key positions: the benzoxazole ring, the piperidine (B6355638) ring, and the methylene (B1212753) linker.

Key Optimization Strategies:

Substitution on the Benzoxazole Ring: Adding substituents to the 5- or 6-position of the benzoxazole ring can significantly impact activity. Halogens (like chlorine) or methyl groups have been shown to influence antiproliferative activity against cancer cell lines. mdpi.com

Aryl Group Introduction: Attaching various aryl or heteroaryl groups to the core structure is another strategy. In studies on related benzoxazole derivatives, the introduction of a 4-nitrophenyl group led to a significant increase in inhibitory activity against VEGFR-2. nih.gov

The iterative process of designing, synthesizing, and testing these new analogs allows medicinal chemists to build a detailed understanding of the SAR, guiding the optimization toward a lead compound with a balanced profile of potency and drug-like properties.

Prodrug Design and Bioreductive Activation Strategies

Prodrugs are inactive or less active precursors that are metabolically converted into the active drug within the body. This strategy is often employed to overcome poor solubility, instability, or to achieve targeted drug delivery. A particularly relevant approach for anticancer agents is the design of bioreductive prodrugs that are selectively activated in the hypoxic (low oxygen) microenvironment characteristic of solid tumors. nih.gov

This targeted activation is typically achieved by masking a key functional group of the active drug with a hypoxia-sensitive moiety, such as a nitroaromatic group. nih.gov In the low-oxygen conditions of a tumor, specific endogenous reductase enzymes can reduce the nitro group, triggering a cascade that releases the active cytotoxic agent. nih.gov This mechanism confines the drug's activity primarily to the tumor tissue, potentially reducing systemic toxicity.

For a compound like this compound, a prodrug strategy could involve masking the piperidine nitrogen or another critical pharmacophoric element with a 2-nitroimidazole (B3424786) or similar bioreductive group. Upon reaching a hypoxic tumor, enzymatic reduction would unmask the active compound, allowing it to exert its therapeutic effect locally.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties (excluding human data)

Early assessment of ADME properties is crucial to ensure that a potent compound can reach its target in the body and have a suitable duration of action. These studies are conducted using various in vitro assays. For the benzoxazole-piperidine class, key properties evaluated during lead optimization include solubility, metabolic stability, and plasma protein binding.

Key In Vitro ADME Parameters:

Aqueous Solubility: Poor solubility can hinder absorption. Medicinal chemistry efforts often focus on modifying the structure to improve this property. For example, in a series of benzoxazolone carboxamides, certain piperidine derivatives suffered from low aqueous solubility (<1 μM). acs.org

Metabolic Stability: The stability of a compound in the presence of metabolic enzymes, typically from liver microsomes, is a predictor of its half-life in the body. Rapid metabolism can lead to poor bioavailability. Studies on related scaffolds have shown that structural modifications, such as the nature of substituents on the piperidine ring, can dramatically affect stability in mouse liver microsomes. acs.orgnih.gov

Plasma Stability: The stability of a compound in blood plasma is also important. Some derivatives, while potent, may be rapidly degraded in plasma, limiting their therapeutic potential. acs.org

The data gathered from these assays are used to guide further structural modifications. The goal is to identify compounds that not only have high potency but also possess a favorable ADME profile, increasing the likelihood of success in later in vivo studies.

Table 1: In Vitro ADME Properties of Representative Benzoxazolone Carboxamide Analogs

CompoundhAC IC50 (μM)Aqueous Solubility (μM)m-Liver Microsomes t1/2 (min)m-Plasma t1/2 (min)
22g (Isopropyl) 0.054<114<5
22h (Isobutyl) 0.059<11511
23f (Piperazine) 0.056<1<5<5
23g (N-ethyl Piperazine) 0.056<1<5<5

Data adapted from lead optimization studies on benzoxazolone carboxamides, which include piperidine and piperazine (B1678402) derivatives. acs.org

Identification of Promising Candidates for Preclinical Development

Within the broader class of benzoxazole-piperidine derivatives, several compounds have been highlighted as promising candidates for further development. For example, in a study targeting breast cancer, specific benzoxazole-appended piperidine derivatives demonstrated potent antiproliferative activity against cancer cell lines, surpassing the efficacy of the standard chemotherapy drug doxorubicin (B1662922) in some cases. nih.gov In another program, a benzoxazole derivative, compound 8d, was identified as a highly potent VEGFR-2 inhibitor with excellent cytotoxic effects against multiple cancer cell lines. nih.gov Similarly, compound 22m from a series of benzoxazolone carboxamides was selected as a lead molecule for its potential in treating certain neurological lysosomal storage diseases. nih.govnih.gov

These selected candidates undergo more extensive preclinical evaluation, including in vivo efficacy studies in animal models of disease and comprehensive safety and toxicology testing, to determine their potential for advancement into human clinical trials.

Future Research Directions

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The synthesis of benzoxazole (B165842) derivatives has traditionally involved methods that may require harsh conditions or hazardous reagents. researchgate.net Future research must prioritize the development of novel, efficient, and environmentally benign synthetic routes for 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole. A significant focus will be on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize safer solvents and catalysts. jetir.orgjetir.orgorgchemres.org

Key areas for innovation include:

Catalyst Development: Investigating novel catalysts, such as copper-based systems or metal-free promoters like imidazolium (B1220033) chloride, could lead to milder reaction conditions, shorter reaction times, and higher yields. researchgate.netorgchemres.orgnih.gov

Alternative Energy Sources: The use of microwave irradiation has already shown promise in accelerating reactions for related heterocyclic compounds and represents a viable green alternative to conventional heating. researchgate.netfigshare.com

One-Pot Syntheses: Designing multi-component reactions (MCRs) where reactants are combined in a single step would enhance efficiency and reduce the need for intermediate purification steps, aligning with green chemistry protocols. researchgate.netjetir.org

Benign Solvents: Exploring the use of aqueous media or other green solvents like ethanol (B145695) can significantly reduce the environmental impact of the synthesis process. jetir.orgorgchemres.org

Table 1: Green Chemistry Approaches for Benzoxazole Synthesis
ApproachDescriptionPotential BenefitsReference
Microwave-Assisted SynthesisUtilizing microwave energy to accelerate chemical reactions.Reduced reaction times, increased yields, cleaner reactions. researchgate.net
Metal-Free CatalysisEmploying organic catalysts or promoters like imidazolium chloride.Lower cost, reduced metal contamination in the final product. nih.gov
Aqueous Media SynthesisUsing water as a solvent for chemical reactions.Environmentally friendly, safe, and inexpensive. orgchemres.org
Multi-Component Reactions (MCRs)Combining three or more reactants in a single synthetic operation.High atom economy, simplified procedures, reduced waste. researchgate.net

Comprehensive Profiling of Biological Activities Across Diverse Therapeutic Areas

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities. jocpr.comnih.govglobalresearchonline.net While preliminary studies may suggest certain biological effects, a comprehensive, systematic screening of this compound is crucial to identify its primary and secondary therapeutic applications.

Future research should involve extensive in vitro and in vivo testing across a range of disease models, including but not limited to:

Oncology: Evaluating cytotoxic and antiproliferative activity against a diverse panel of cancer cell lines. nih.govmdpi.comnih.govnih.gov Mechanisms such as VEGFR-2 inhibition and apoptosis induction, which have been noted for other benzoxazoles, should be investigated. nih.gov

Infectious Diseases: Screening for antibacterial and antifungal properties, particularly against drug-resistant strains. nih.govnih.gove3s-conferences.org

Neurodegenerative Diseases: Assessing its potential in the context of conditions like Alzheimer's disease, for which related benzoxazole-oxadiazole hybrids have shown promise as anti-cholinesterase agents. nih.gov

Inflammation and Pain: Investigating anti-inflammatory and analgesic properties, as many benzoxazole derivatives have demonstrated significant activity in this area. jocpr.comnih.govnih.gov

Table 2: Potential Therapeutic Areas for Investigation
Therapeutic AreaPotential Biological Target/MechanismRationale Based on Benzoxazole ScaffoldReference
AnticancerVEGFR-2, Topoisomerase, Apoptosis InductionMany benzoxazole derivatives show potent antiproliferative activity. nih.govnih.gov
AntimicrobialBacterial and fungal cell wall/membrane disruption, enzyme inhibition.The benzoxazole nucleus is a core component of various antimicrobial agents. nih.govnih.gov
Anti-inflammatoryCOX-2 Enzyme InhibitionDerivatives have shown significant protection against carrageenan-induced paw edema. nih.gov
Anti-Alzheimer'sCholinesterase Inhibition (AChE, BuChE)Hybrid molecules incorporating benzoxazole have demonstrated dual inhibitory activity. nih.gov
AntiviralInhibition of viral replication enzymes.Benzoxazole is a known scaffold for compounds inhibiting viruses like Hepatitis C. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

To complement experimental studies, advanced computational modeling will be indispensable for elucidating the mechanism of action of this compound at a molecular level. researchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide profound insights into how the compound interacts with its biological targets. figshare.comnih.govresearchgate.net

Future computational efforts should focus on:

Target Identification: Using reverse docking and other in silico methods to predict potential protein targets within the human proteome.

Binding Mode Analysis: Performing molecular docking studies to visualize the precise interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of identified target proteins, such as COX-2 or VEGFR-2. figshare.comnih.govnih.gov

Pharmacophore Modeling: Developing models that define the essential structural features required for biological activity, which can guide the synthesis of more potent and selective analogs. nih.gov

ADME/Tox Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the compound, helping to identify potential liabilities early in the drug discovery process. nih.gov

Design and Synthesis of Multi-Target Directed Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, are multifactorial, involving multiple pathological pathways. rsc.orgresearchgate.net The development of multi-target-directed ligands (MTDLs), which can modulate several targets simultaneously, is a promising therapeutic strategy. nih.gov The scaffold of this compound is well-suited for modification to create such ligands.

Future research in this area should involve:

Molecular Hybridization: Strategically combining the core benzoxazole-piperidine structure with other known pharmacophores to create hybrid molecules with dual or multiple activities. researchgate.netnih.gov For instance, incorporating moieties known to inhibit amyloid-β aggregation could create a multi-target agent for Alzheimer's disease. rsc.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the piperidine (B6355638) and benzoxazole rings to understand how structural changes affect activity at different targets. mdpi.comnih.govnih.gov This will be crucial for optimizing potency and achieving a balanced activity profile.

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy, reduced toxicity, and a lower likelihood of drug resistance. elifesciences.org Investigating the potential synergistic or antagonistic interactions of this compound with existing drugs is a critical step in defining its therapeutic role.

This research should include:

Combination Screening: Performing high-throughput screening of the compound in combination with a panel of approved drugs for a specific disease (e.g., chemotherapeutic agents for cancer, or antibiotics for infectious diseases).

Mechanism of Synergy: If synergy is observed, detailed mechanistic studies should be conducted to understand the underlying biological processes. For example, the compound might inhibit a resistance mechanism or act on a complementary pathway to the co-administered drug. elifesciences.org This could involve exploring effects on cell permeability or nutrient intake, as seen with some drug combinations. elifesciences.org

By systematically pursuing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound, paving the way for the development of novel and effective treatments for a range of human diseases.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key AdvantageReference
Solvent-free cyclization120°C, 4 h70–80No solvent, low energy input
Microwave-assisted80°C, 15 min75–85Rapid, scalable
Ultrasound-assistedRT, 1 h70–75Ambient conditions

Q. Table 2: Key Spectral Data for Structural Confirmation

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
This compound7.25–7.45 (m, ArH), 3.10–3.30 (m, piperidine)165.2 (C=N), 45.8 (CH₂)245.1423 [M+H]⁺

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.